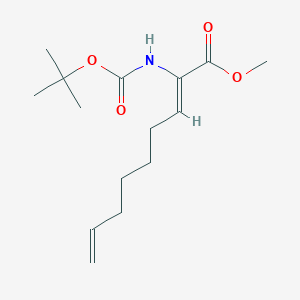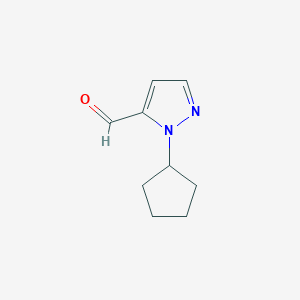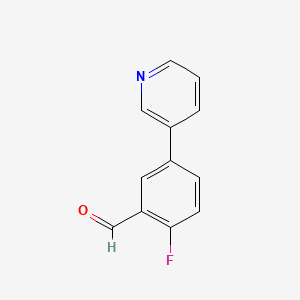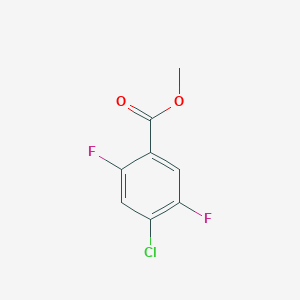
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Overview
Description
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a useful research compound. Its molecular formula is C10H9ClN2O4S and its molecular weight is 288.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is a protein that is secreted in high levels in the visceral organs .
Mode of Action
This compound interacts with DPP-4 by fitting nicely into the active pocket of the enzyme . This interaction results in the significant suppression of DPP-4 activity .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the insulin signaling pathway . This leads to the stimulation of insulin secretion, which in turn results in a hypoglycemic effect .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates efficient oral bioavailability . This is supported by the fact that the compound obeys Lipinski’s rule .
Result of Action
The result of the action of this compound is a decrease in blood glucose levels . This is due to the stimulation of insulin secretion caused by the inhibition of DPP-4 .
Action Environment
The action of this compound is influenced by the environment within the visceral organs, where DPP-4 is secreted in high levels . The compound’s efficacy and stability may be affected by factors within this environment .
Biochemical Analysis
Biochemical Properties
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase-IV (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . This interaction is crucial for its potential use as a hypoglycemic agent in the treatment of type 2 diabetes mellitus.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by increasing the levels of incretin hormones through DPP-4 inhibition . Additionally, it has been observed to influence cell signaling pathways related to glucose metabolism, such as the insulin signaling pathway. This compound also affects gene expression by upregulating genes involved in insulin production and secretion, thereby improving cellular metabolism and glucose homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of DPP-4. Molecular docking studies have shown that this compound fits well into the active site of DPP-4, forming stable interactions that prevent the enzyme from degrading incretin hormones . This inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells. Additionally, this compound may also interact with other biomolecules involved in glucose metabolism, further enhancing its hypoglycemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on DPP-4 and continues to enhance insulin secretion and glucose metabolism in vitro and in vivo . These findings suggest that it could be a viable candidate for long-term therapeutic use in managing type 2 diabetes mellitus.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits DPP-4 and enhances insulin secretion without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways related to glucose metabolism. It interacts with enzymes such as DPP-4 and other proteins involved in the insulin signaling pathway . By inhibiting DPP-4, this compound increases the levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis . Additionally, it may affect metabolic flux and metabolite levels, further contributing to its hypoglycemic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cells, it accumulates in specific compartments where it exerts its inhibitory effects on DPP-4 and other biomolecules involved in glucose metabolism . This targeted distribution enhances its efficacy as a hypoglycemic agent.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with DPP-4 and other enzymes involved in glucose metabolism . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its inhibitory effects on DPP-4 and improving glucose homeostasis .
Properties
IUPAC Name |
1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S/c1-12-7-4-3-6(18(11,16)17)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMAKYIKMUGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N(C(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451024.png)













